Boc-(S)-2-tetrahydroisoquinoline acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

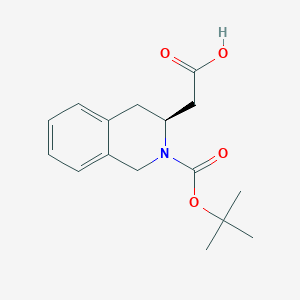

IUPAC Name |

2-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBQAMXKTHNSQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375844 |

Source

|

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-98-1 |

Source

|

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Boc-(S)-2-tetrahydroisoquinoline acetic acid in Modern Drug Discovery: A Technical Guide

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry ideal for precise interactions with biological targets. This guide focuses on a particularly valuable derivative: Boc-(S)-2-tetrahydroisoquinoline acetic acid (CAS No. 270062-98-1). This chiral building block combines the foundational THIQ skeleton with two critical features for drug development: a stereochemically defined center and a strategically placed acetic acid side chain, all while the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly those targeting neurological disorders.[3] The Boc protecting group offers a key advantage by temporarily masking the reactivity of the secondary amine, allowing chemists to perform modifications on other parts of the molecule with high selectivity. This control is paramount in multi-step syntheses, preventing unwanted side reactions and improving overall yield and purity.[4] This guide will provide an in-depth analysis of its properties, synthesis rationale, and applications, offering researchers and drug development professionals a comprehensive technical resource.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis. This compound is a white solid, valued for its stereochemical purity which is critical for developing enantiomerically pure final drug compounds.[5][6]

| Property | Value | Source(s) |

| CAS Number | 270062-98-1 | [3] |

| Molecular Formula | C₁₆H₂₁NO₄ | [6] |

| Molecular Weight | 291.34 g/mol | [6] |

| IUPAC Name | (S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid | [6] |

| Appearance | White solid | [5] |

| Purity | ≥ 97% | [5] |

| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [6] |

Synthetic Strategies and Mechanistic Rationale

The construction of the tetrahydroisoquinoline core is a well-established field in organic chemistry, with several named reactions providing reliable access. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: A Convergent and Powerful Approach

The Pictet-Spengler reaction is the most direct and widely used method for synthesizing THIQ scaffolds.[1][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).

Causality: The choice of the Pictet-Spengler reaction is often dictated by its efficiency and the commercial availability of starting materials. For derivatives like the target compound, this approach allows for the strategic introduction of substituents at the C1 position of the THIQ ring, depending on the choice of the carbonyl component. A solid-phase synthesis approach starting from BOC-protected amino acids has also been developed, which is highly advantageous for creating libraries of derivatives for high-throughput screening.[8]

Diagram 1: Generalized Pictet-Spengler Reaction Workflow

Caption: Workflow of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction: An Alternative Pathway

An alternative route is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the final tetrahydroisoquinoline.[2][7]

Causality: This method is particularly useful when the desired substitution pattern is not easily accessible through the Pictet-Spengler route or when the required β-arylethylamine precursor is more readily synthesized in an acylated form. For instance, a synthesis could start from 3-methoxyphenylacetic acid, which is converted to an amide, reduced to the corresponding amine, and then acylated and cyclized.[7]

Applications in Drug Development

The true value of this compound lies in its application as a chiral building block for creating sophisticated pharmaceutical agents. The THIQ scaffold is a known pharmacophore that interacts with a variety of receptors and enzymes, making it a fertile ground for drug discovery.

Neurological and CNS Disorders

THIQ derivatives have shown significant promise in the treatment of neurological and central nervous system (CNS) disorders. They are key components in drugs targeting dopaminergic systems, which are implicated in conditions like Parkinson's disease.[3] The specific stereochemistry of the (S)-enantiomer is often crucial for achieving the desired biological activity and receptor selectivity, minimizing off-target effects. The acetic acid side chain provides a versatile handle for further chemical modification, such as amide bond formation, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Orexin Receptor Antagonists for Sleep Disorders

Patents have disclosed the use of 1,2,3,4-tetrahydroisoquinoline derivatives as non-peptide antagonists of human orexin receptors.[9] These receptors play a critical role in regulating wakefulness, and their antagonists are investigated for the treatment of sleep disorders like insomnia. Synthetic routes described in these patents often involve the alkylation of a THIQ nitrogen with a bromo-acetic acid ester, followed by hydrolysis and amide coupling, highlighting a direct application pathway for molecules structurally similar to this compound.[9]

Diagram 2: Role in Drug Synthesis Logical Flow

Caption: General synthetic utility flow chart.

Analytical and Quality Control Protocols

Ensuring the purity and structural integrity of chiral intermediates is non-negotiable in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

A standard method for analyzing THIQ derivatives involves reverse-phase HPLC.[10]

Protocol Rationale: A C18 column is the workhorse for reverse-phase chromatography due to its broad applicability and robustness in separating moderately polar to nonpolar compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water with an acidic modifier like formic acid, allows for good peak shape and resolution. Formic acid is used because it is volatile and compatible with mass spectrometry (MS) detectors, which are often used in conjunction with HPLC for definitive identification.[10]

Exemplary HPLC Method:

-

Column: C18 stationary phase (e.g., 2.1 x 150 mm, 2 µm particle size)

-

Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile or Methanol with 0.1% Formic Acid

-

Flow Rate: 0.55 mL/min

-

Detection: UV (e.g., 254 nm) or Mass Spectrometry (MS)

-

Column Temperature: 60 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure. While a specific spectrum for the (S)-enantiomer is not publicly available, the key signals can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Boc Group: A characteristic singlet around δ 1.4-1.6 ppm, integrating to 9 protons.[11]

-

Aromatic Protons: A series of multiplets in the δ 7.0-7.5 ppm region, corresponding to the protons on the benzene ring of the THIQ core.

-

Aliphatic Protons: A complex set of signals in the δ 2.5-5.0 ppm range corresponding to the CH, CH₂ protons of the THIQ ring and the acetic acid side chain.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for NMR analysis of carboxylic acids because its polarity effectively solubilizes the compound and its residual proton signal (around δ 2.50 ppm) does not typically overlap with key analyte signals.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereochemistry, the orthogonal protection strategy afforded by the Boc group, and the versatile acetic acid handle make it an exceptionally valuable building block. By leveraging established synthetic routes like the Pictet-Spengler reaction and applying rigorous analytical controls, researchers can efficiently incorporate this privileged scaffold into novel drug candidates targeting a range of challenging diseases, particularly within the central nervous system. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the importance of chiral building blocks like this one will only increase.

References

-

Yadav, D. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12536-12577. Available at: [Link]

-

Bunin, B. A., et al. (2004). Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids. Journal of Combinatorial Chemistry, 6(4), 487-496. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). Available at: [Link]

-

Yadav, D. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8499-8510. Available at: [Link]

-

Yadav, D. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]

- Chem-Impex. (n.d.). Boc-(S-2-tetrahydroisoquinoline acetic acid.

-

Sowinska, A., et al. (2021). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3323. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-acetic Acid: Your Partner in Advanced Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

Oh, J., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. Available at: [Link]

- Lab-Chemicals.Com. (n.d.). (S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, 95%.

- ChemicalBook. (n.d.). BOC-(R)-2-TETRAHYDROISOQUINOLINE ACETIC ACID(332064-64-9) 1H NMR spectrum.

- Protheragen. (n.d.). Boc-Tqa-OH.

-

Welin, E. R., et al. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. Available at: [Link]

-

Pozdniakova, S., et al. (n.d.). [L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-]. Organic Syntheses. Available at: [Link]

-

Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available at: [Link]

-

Boss, C., et al. (2005). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. European Patent Office, EP 1751111 B1. Available at: [Link]

-

Grice, C. A., et al. (2015). United States Patent. Google Patents. Available at: [Link]

- J&K Scientific. (n.d.). This compound | 270062-98-1.

-

Wang, C., et al. (2016). ¹H NMR spectra of t-BOC-β-CD in d-DMSO. ResearchGate. Available at: [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]

- Molino, B. F., et al. (2009). Processes for preparing tetrahydroisoquinolines. Google Patents, WO2009149259A2.

- Fevig, J. M., et al. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Google Patents, WO2019232010A1.

- Chem-Impex. (n.d.). Boc-(S-3-amino-2-oxo-1-pyrrolidine-acetic acid.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives employing BOC-protected tetrahydroisoquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

Boc-(S)-2-tetrahydroisoquinoline acetic acid chemical properties

An In-depth Technical Guide to Boc-(S)-2-tetrahydroisoquinoline Acetic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid, conformationally constrained tetrahydroisoquinoline scaffold, combined with the synthetically versatile carboxylic acid and N-Boc protecting group, makes it a valuable intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

The unique structure of this compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, enhances its stability and reactivity, making it an ideal candidate for a variety of organic transformations[1]. The Boc group provides a reliable method for protecting the secondary amine, allowing for selective reactions at other positions of the molecule. This protection is crucial in multi-step syntheses, preventing unwanted side reactions and improving overall yield and purity[2]. The (S)-stereochemistry at the 3-position is pivotal for creating enantiomerically pure compounds, a critical requirement in modern drug development to ensure target specificity and reduce off-target effects[1][3].

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is (S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid. The core of the molecule is the 1,2,3,4-tetrahydroisoquinoline ring system, with an acetic acid moiety at the chiral center in the 3-position and a Boc protecting group on the nitrogen atom at the 2-position.

Diagram of this compound Structure

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 270062-98-1 | [1][3][4] |

| Molecular Formula | C₁₆H₂₁NO₄ | [1][4] |

| Molecular Weight | 291.35 g/mol | [1] |

| Appearance | White solid / Lyophilized powder | [1][4] |

| Purity | ≥95-97% | [1][4] |

| Storage | Long-term: -20°C; Short-term: 0-8°C. Avoid repeated freeze-thaw cycles. | [1][4] |

| IUPAC Name | (S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid | [3] |

| Synonyms | Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid | [1] |

Synthesis and Purification

The synthesis of this compound and its analogs often involves the Pictet-Spengler reaction as a key step to construct the tetrahydroisoquinoline core[5]. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of the parent amino acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic-OH), a common precursor, the reaction can be carried out between L-phenylalanine and formaldehyde.

The subsequent introduction of the acetic acid side chain and N-Boc protection are standard organic transformations. A generalized synthetic workflow is outlined below.

Diagram of a General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: N-Boc Protection of an Amino Acid (General Procedure)

This protocol describes a general method for the N-protection of an amino acid using Di-tert-butyl dicarbonate (Boc-ON), which would be a key step in the synthesis of the title compound.

-

Dissolution: Dissolve the starting amino acid (1 equivalent) in a suitable solvent mixture, such as 50% aqueous dioxane or acetone[6].

-

Base Addition: Add a base, typically triethylamine (1.5 equivalents), to the solution to deprotonate the amino group, rendering it nucleophilic[6].

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc-ON, 1.1 equivalents) to the reaction mixture at room temperature[6].

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, acidify the mixture with a cold acid solution (e.g., 1N HCl or citric acid) to a pH of approximately 2-3[6].

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid. Further purification can be achieved by crystallization or column chromatography if necessary.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, diastereotopic protons of the CH₂ groups in the heterocyclic ring, the methine proton at the chiral center, and the protons of the acetic acid side chain. The large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector would be a prominent feature, typically appearing around 1.4-1.5 ppm.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the aliphatic carbons of the tetrahydroisoquinoline ring and acetic acid side chain, the carbonyl carbons of the carboxylic acid and the Boc group, and the quaternary and methyl carbons of the Boc group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the urethane of the Boc group (around 1680-1700 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the [M-H]⁻ ion in negative mode or the [M+H]⁺ and [M+Na]⁺ ions in positive mode, confirming the molecular weight of the compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valued building block due to its utility in constructing molecules with specific three-dimensional orientations, which is crucial for biological activity.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1][3]. The tetrahydroisoquinoline scaffold is a common motif in a wide range of biologically active molecules.

-

Chiral Building Block: As an enantiomerically pure compound, it is essential for asymmetric synthesis, allowing for the creation of single-enantiomer drugs. This is critical as different enantiomers can have vastly different pharmacological and toxicological profiles[1][3].

-

Peptide Chemistry: While this specific molecule is a β-amino acid derivative, the Boc protecting group is a cornerstone of peptide synthesis[2]. The principles of its use and removal are directly applicable. In solid-phase peptide synthesis, a Boc-protected amino acid is coupled to a growing peptide chain, followed by acidic removal of the Boc group to allow for the next coupling cycle[5].

-

Bioconjugation: The carboxylic acid handle can be activated and used to link the tetrahydroisoquinoline scaffold to other biomolecules, such as proteins or antibodies, to create targeted drug delivery systems or probes for chemical biology research[3].

Diagram of Application in Synthesis

Caption: Role of this compound in a synthetic route.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

-

Storage: The compound should be stored in a tightly sealed container, protected from light and moisture[2]. For long-term storage, a temperature of -20°C is recommended, while for short-term use, 0-8°C is acceptable[1][4].

-

Stability: It is important to avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the material upon receipt is a good practice for multiple uses[4].

-

Handling: The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a specialized and highly useful chiral building block for the synthesis of complex, high-value molecules. Its pre-installed stereocenter, conformationally restricted core, and orthogonal protecting group strategy make it an enabling tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the laboratory and beyond.

References

-

Cusabio. Boc-(S)-2-tetrahydroisoquinolineaceticacid.

-

Chem-Impex. Boc-(S-2-tetrahydroisoquinoline acetic acid.

-

J&K Scientific. This compound | 270062-98-1.

-

Chem-Impex. Boc-(3S-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

-

Chemicals USA. boc-(r)-2-tetrahydroisoquinoline acetic acid suppliers USA.

-

Chem-Impex. Boc-(3S-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid.

-

PubChem. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Bunin, B. A., et al. (2004). Solid-phase Synthesis of 1-substituted Tetrahydroisoquinoline Derivatives Employing BOC-protected Tetrahydroisoquinoline Carboxylic Acids. Journal of Combinatorial Chemistry, 6(4), 487-96.

-

Protheragen. The Critical Role of BOC Protecting Groups in Drug Synthesis.

-

ChemicalBook. BOC-(R)-2-TETRAHYDROISOQUINOLINE ACETIC ACID(332064-64-9) 1H NMR spectrum.

-

Sigma-Aldrich. BOC-ON [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile].

-

BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

-

BOC Sciences. BOC Sciences: Innovative Chemical Solutions for Drug Discovery.

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. cusabio.com [cusabio.com]

- 5. Solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives employing BOC-protected tetrahydroisoquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. BOC-(R)-2-TETRAHYDROISOQUINOLINE ACETIC ACID(332064-64-9) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-L-Tic-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as Boc-L-Tic-OH, is a pivotal constrained amino acid analog that has garnered significant attention in the fields of medicinal chemistry and peptide science. Its rigid tetrahydroisoquinoline framework imparts a defined conformational geometry, making it an invaluable tool for the design of peptides and peptidomimetics with enhanced biological activity and metabolic stability. This technical guide provides an in-depth exploration of the core properties of Boc-L-Tic-OH, including its physicochemical characteristics, synthesis, and analytical characterization. Furthermore, it delves into its critical applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Conformational Constraint in Drug Design

The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, the inherent flexibility of many natural peptides can lead to a loss of potency and susceptibility to enzymatic degradation. The introduction of conformationally constrained amino acid analogs, such as Boc-L-Tic-OH, is a powerful strategy to overcome these limitations. The tetrahydroisoquinoline scaffold of Boc-L-Tic-OH serves as a rigid mimic of the phenylalanine side chain, restricting the phi (φ) and psi (ψ) dihedral angles and influencing the overall peptide backbone conformation[1]. This pre-organization can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. The tetrahydroisoquinoline nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs[2][3][4].

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-L-Tic-OH is fundamental for its effective application in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | [5] |

| Molecular Weight | 277.31 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 122–125 °C | [6] |

| Optical Rotation | [α]D²⁰ +19.0±1.5° (c = 0.7% in methanol) | [7] |

| CAS Number | 78879-20-6 | [5] |

Solubility: Boc-L-Tic-OH is soluble in a range of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), and methanol[8]. Its solubility in aqueous solutions is limited but can be increased at higher pH due to the deprotonation of the carboxylic acid group.

Synthesis and Manufacturing

The synthesis of Boc-L-Tic-OH typically involves two key transformations: the formation of the tetrahydroisoquinoline core and the subsequent N-protection with the tert-butoxycarbonyl (Boc) group.

Core Synthesis: The Pictet-Spengler Reaction

The foundational method for constructing the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is the Pictet-Spengler reaction[2]. This reaction involves the condensation of a β-arylethylamine, in this case, L-phenylalanine, with an aldehyde, typically formaldehyde, under acidic conditions, followed by an intramolecular electrophilic aromatic substitution to close the ring.

Caption: Pictet-Spengler synthesis of the Tic core.

N-Boc Protection

Following the formation of the Tic core, the secondary amine of the tetrahydroisoquinoline ring is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry to prevent undesired side reactions during peptide coupling.

Experimental Protocol: Synthesis of (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [6]

This protocol is based on the acylation of the pre-formed Tic core.

Materials:

-

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution. Cool the solution to 0 °C in an ice bath.

-

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled reaction mixture while maintaining the pH between 9 and 10 with the addition of 1N NaOH.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a white solid.

Causality Behind Experimental Choices:

-

The use of a biphasic system (dioxane/water) ensures the solubility of both the starting material and the reagents.

-

Maintaining a basic pH during the addition of (Boc)₂O is crucial for the deprotonation of the secondary amine, rendering it nucleophilic for the reaction.

-

The acidic work-up protonates the carboxylate, allowing for extraction into an organic solvent.

-

Recrystallization is an effective method for purifying the final product to a high degree.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Boc-L-Tic-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. Due to the presence of the Boc group, hindered rotation around the amide bond can lead to the observation of rotamers at room temperature, resulting in a doubling of some signals in the NMR spectrum[6][9][10].

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 1.39-1.50 (m, 9H): Protons of the tert-butyl group. The multiplet arises from the presence of rotamers.

-

δ 3.08–3.25 (m, 2H): Methylene protons at the C4 position.

-

δ 4.42–5.13 (m, 3H): Methylene protons at the C1 position and the methine proton at the C3 position. The complex multiplet is due to diastereotopicity and the presence of rotamers.

-

δ 7.07–7.25 (m, 4H): Aromatic protons.

-

δ 10.42 (br s, 1H): Carboxylic acid proton.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ 28.2, 28.3: Carbons of the tert-butyl group.

-

δ 30.8, 31.3: Methylene carbon at the C4 position.

-

δ 43.8, 44.4: Methylene carbon at the C1 position.

-

δ 52.3, 54.1: Methine carbon at the C3 position.

-

δ 81.0: Quaternary carbon of the tert-butyl group.

-

δ 126.2-133.7: Aromatic carbons.

-

δ 154.7, 155.6: Carbonyl carbon of the Boc group.

-

δ 177.0, 177.7: Carboxylic acid carbonyl carbon.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of Boc-L-Tic-OH. A typical method employs a C18 column with a gradient elution of water and acetonitrile containing an acidic modifier such as trifluoroacetic acid (TFA).

Illustrative HPLC Protocol for Purity Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Caption: HPLC purity analysis workflow for Boc-L-Tic-OH.

Applications in Drug Discovery and Peptide Synthesis

The primary utility of Boc-L-Tic-OH lies in its role as a building block for the synthesis of peptides and peptidomimetics with constrained conformations.

Peptide Synthesis

Boc-L-Tic-OH is employed in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. The Boc group serves as a temporary N-terminal protecting group, which is cleaved at each cycle with a moderately strong acid like TFA.

Caption: Incorporation of Boc-L-Tic-OH in Boc-SPPS.

The incorporation of the Tic residue can induce β-turn or helical conformations in peptides, which are often critical for receptor recognition[1].

Medicinal Chemistry Applications

The tetrahydroisoquinoline-3-carboxylic acid scaffold is a key component in several classes of therapeutic agents. While Boc-L-Tic-OH is primarily a synthetic intermediate, the deprotected Tic core is found in drugs such as:

-

Quinapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The Tic moiety in quinapril mimics the C-terminal dipeptide of angiotensin I, leading to potent inhibition of ACE[2].

-

Bcl-2/Mcl-1 Inhibitors: Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, showing promise as anticancer agents.

The rigid structure of Tic is also exploited in the design of opioid receptor ligands and other CNS-active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Boc-L-Tic-OH.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335)[5].

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C[7].

Conclusion

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a cornerstone building block for modern drug discovery and peptide research. Its ability to impart conformational rigidity makes it an indispensable tool for designing potent and selective peptide-based therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this valuable compound in their scientific endeavors.

References

- Benchchem. (n.d.). Conformational Analysis of Boc Tic Oh and Its Peptide Conjugates.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). PharmaCompass.

- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH.

- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry.

- SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDES AND THIOAMIDES AS ORGANOCATAL. (2014). Journal of the Serbian Chemical Society.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2005).

- Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conform

- (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 664088. (n.d.). PubChem.

- Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. (1992). PubMed.

- Benchchem. (n.d.). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis.

- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). PubMed Central.

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). MDPI.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). MDPI.

- derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. (2006). HETEROCYCLES.

- Scholars Research Library - Der Pharma Chemica. (n.d.).

- (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid 98.0+%, TCI America 5 g. (n.d.). Fisher Scientific.

- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid|BLD Pharm. (n.d.).

- Analytical Services for Purity Determin

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Benchchem. (n.d.). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis.

- (S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, 95%. (n.d.). Lab-Chemicals.Com.

- Supporting Inform

- Boc-Tic-OH = 97.0 TLC 78879-20-6. (n.d.). Sigma-Aldrich.

- Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:...]. (n.d.).

- Boc-Phe-OH [13734-34-4]. (n.d.). Aapptec Peptides.

- Boc-Tic-OH | CAS 78879-20-6 | SCBT. (n.d.). Santa Cruz Biotechnology.

- BOC-TIC-OH, >=97.0%. (n.d.). Research Scientific.

- D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(103733-65-9) 1 H NMR. (n.d.). ChemicalBook.

- (3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (n.d.). Amerigo Scientific.

- (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. (n.d.). Benchchem.

- (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 10255393. (n.d.). PubChem.

- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.).

- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2024). PubMed.

- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig

- 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 851784-82-2. (n.d.). ChemicalBook.

- Study of the conformational profile of the cyclohexane analogs of L-phenylalanine. (1998). PubMed.

- Boc-Phe-OH = 99.0 T 13734-34-4. (n.d.). Sigma-Aldrich.

Sources

- 1. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 664088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 151838-62-9|2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-Tic-OH

Introduction: The Significance of Conformational Constraint in Peptide and Drug Design

In the landscape of modern drug discovery and peptide science, the conformational rigidity of molecular scaffolds is a paramount design principle. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The introduction of constrained amino acids is a powerful strategy to mitigate these challenges. (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-L-Tic-OH) is a preeminent example of such a constrained analog of phenylalanine. Its rigid bicyclic structure locks the dihedral angles of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets, improve selectivity, and increase resistance to enzymatic degradation.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of Boc-L-Tic-OH, intended for researchers and professionals in drug development and peptide chemistry.

Part 1: The Synthetic Pathway to Boc-L-Tic-OH

The synthesis of Boc-L-Tic-OH is a well-established two-step process commencing from the readily available chiral starting material, L-phenylalanine. The synthetic strategy hinges on two cornerstone reactions in organic chemistry: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular cyclization via the Pictet-Spengler reaction.

Step 1: N-Terminal Protection of L-Phenylalanine

The initial step involves the protection of the primary amine of L-phenylalanine with a Boc group. This is crucial to prevent unwanted side reactions at the nitrogen atom during the subsequent cyclization. The Boc group is an acid-labile protecting group, making it orthogonal to many other protecting groups used in peptide synthesis and ideal for this synthetic route.[2]

The reaction is typically carried out by treating L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base, commonly sodium hydroxide or sodium bicarbonate, serves to deprotonate the amino group, thereby increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.[3]

Experimental Protocol: Boc Protection of L-Phenylalanine

-

Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution. The mixture should be vigorously stirred until the amino acid is fully dissolved.[4]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the reaction.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 5% methanol in chloroform. The disappearance of the starting material (L-phenylalanine) and the appearance of a new, less polar spot corresponding to Boc-L-phenylalanine indicates the reaction's completion.[4]

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with a cold 1N HCl or potassium bisulfate solution. This protonates the carboxylate, causing the Boc-L-phenylalanine to precipitate out of the solution.[3]

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Boc-L-phenylalanine.

-

Step 2: Intramolecular Cyclization via the Pictet-Spengler Reaction

The cornerstone of this synthesis is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline ring system.[5][6] This acid-catalyzed reaction involves the intramolecular cyclization of a β-arylethylamine (in this case, derived from Boc-L-phenylalanine) with an aldehyde, typically formaldehyde.[7]

The mechanism proceeds through the formation of an electrophilic iminium ion from the reaction of the deprotected amino group with formaldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring of the phenylalanine derivative attacks the iminium ion, leading to the formation of the new six-membered ring.[8][9]

Experimental Protocol: Synthesis of Boc-L-Tic-OH

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Boc-L-phenylalanine (1 equivalent) and paraformaldehyde (2-3 equivalents) in a suitable solvent system, such as a mixture of concentrated hydrochloric acid and water or trifluoroacetic acid in a non-polar solvent.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If an acidic aqueous medium was used, neutralize the reaction mixture carefully with a base such as sodium hydroxide.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude Boc-L-Tic-OH can be purified by silica gel column chromatography using a gradient of methanol in chloroform or by recrystallization to afford the final product as a white solid.

-

Figure 1: Synthetic workflow for Boc-L-Tic-OH.

Part 2: Comprehensive Characterization of Boc-L-Tic-OH

Rigorous characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-Tic-OH. A combination of chromatographic and spectroscopic techniques is employed for a comprehensive analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-Tic-OH is presented in the table below.

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol [10] |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, typical for protected amino acids |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water |

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both the Boc protection and the Pictet-Spengler reaction, as well as for a preliminary assessment of the final product's purity. A typical mobile phase for analyzing Boc-L-Tic-OH is a mixture of methanol and chloroform (e.g., 5-10% methanol). The spots can be visualized using a UV lamp (254 nm) and/or by staining with a suitable reagent such as ninhydrin (for the starting material) or potassium permanganate.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of Boc-L-Tic-OH with high resolution and quantitative accuracy.[11][12] A reversed-phase C18 column is commonly used with a gradient elution system.

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Expected Retention Time: The retention time will be dependent on the specific HPLC system and exact gradient conditions, but Boc-L-Tic-OH is expected to be well-retained on the column.

Chiral HPLC: To confirm the enantiomeric purity of the synthesized L-isomer, chiral HPLC is essential. A chiral stationary phase, such as one based on a macrocyclic glycopeptide or a polysaccharide derivative, can be used to separate the L- and D-enantiomers.[13]

Figure 2: Logical flow of the characterization process for Boc-L-Tic-OH.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the structural elucidation of Boc-L-Tic-OH. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 7.3 | m | 4H |

| CH (α-carbon) | 4.5 - 4.8 | dd | 1H |

| CH₂ (benzylic) | 4.2 - 4.6 | m | 2H |

| CH₂ (β to nitrogen) | 2.8 - 3.2 | m | 2H |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 | s | 9H |

| COOH | 10.0 - 12.0 | br s | 1H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Carbon | Expected Chemical Shift (ppm) |

| COOH | 170 - 175 |

| Boc (C=O) | 155 - 157 |

| Aromatic (quaternary) | 130 - 140 |

| Aromatic (CH) | 125 - 130 |

| Boc (-C(CH₃)₃) | 80 - 82 |

| CH (α-carbon) | 55 - 60 |

| CH₂ (benzylic) | 40 - 45 |

| CH₂ (β to nitrogen) | 25 - 30 |

| Boc (-CH₃) | 28 - 29 |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For Boc-L-Tic-OH, the expected [M+H]⁺ ion in electrospray ionization (ESI) mass spectrometry would be approximately m/z 278.14.

Optical Rotation

The stereochemical integrity of the final product is confirmed by measuring its specific optical rotation. As the synthesis starts from L-phenylalanine, the expected product is the L-enantiomer, which is dextrorotatory.

Expected Specific Optical Rotation:

-

[α]²⁰/D: +19.0 ± 1.5° (c = 0.7% in methanol)

A significant deviation from this value could indicate racemization during the synthesis, particularly during the acid-catalyzed Pictet-Spengler reaction.

Conclusion: A Versatile Building Block for Advanced Research

This guide has detailed a reliable and well-documented pathway for the synthesis of Boc-L-Tic-OH, a valuable constrained amino acid for peptide and medicinal chemistry. The two-step synthesis, involving Boc protection of L-phenylalanine followed by a Pictet-Spengler cyclization, is a robust and scalable process. The comprehensive characterization protocol, employing a suite of chromatographic and spectroscopic techniques, ensures the identity, purity, and stereochemical integrity of the final product. The self-validating nature of this workflow, from in-process TLC monitoring to final quantitative analysis by HPLC and confirmation of stereochemistry by optical rotation, provides researchers with a high degree of confidence in the quality of this critical building block. The availability of high-purity Boc-L-Tic-OH empowers scientists to design and synthesize novel peptidomimetics and other constrained molecules with enhanced biological activity and therapeutic potential.

References

- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. BenchChem Technical Guide.

- BenchChem. (2025).

- Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide and tripeptide analogues containing α, β-dehydro-amino-adipic acid. Der Pharma Chemica, 3(3), 174-188.

- Pozdnev, V. F. (1984). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 62, 19.

- Bláha, K., et al. (1996). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.

- Wikipedia. (2023). Pictet–Spengler reaction.

- Grokipedia. (n.d.). Pictet–Spengler reaction.

- Bláha, K., et al. (1996). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.

- BenchChem. (2025).

- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.

- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

- chemeurope.com. (n.d.). Pictet-Spengler reaction.

- ResearchGate. (2008). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

- MDPI. (2018).

- Sigma-Aldrich. (n.d.).

- Royal Society of Chemistry. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers.

- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.

- MDPI. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.

- PubMed. (2001).

- ResearchGate. (2018). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- EFFORTS TOWARD THE SYNTHESIS OF PHENYLALANINE-CONTAINING MACROCYCLES DERIVED FROM DIMERIZATION OF TRIAZINE MONOMERS TO EXPLORE B. (2020).

- ChemicalBook. (n.d.). Boc-Lys-OH(13734-28-6) 1H NMR spectrum.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-D-2-Pal-OH. BenchChem Technical Guide.

- Minnesota State University Moorhead. (n.d.).

- Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.

- ResearchGate. (2019). 1 H-NMR spectrum of N-Boc glutamic acid.

- Sigma-Aldrich. (n.d.). Boc-Tic-OH, ≥97.0% (TLC).

- Santa Cruz Biotechnology. (n.d.). Boc-Tic-OH.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Research Scientific. (n.d.). BOC-TIC-OH, >=97.0%.

- Sigma-Aldrich. (n.d.). Boc-Tic-OH, ≥97.0% (TLC).

- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Pictet-Spengler_reaction [chemeurope.com]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Tetrahydroisoquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a bicyclic heterocyclic amine that stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid structure, combined with its prevalence in a vast array of natural products and alkaloids, designates it as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets.[2][3] This inherent bioactivity and synthetic tractability have made THIQ derivatives the subject of intense investigation, leading to the development of numerous clinically significant therapeutic agents.[4][5]

From the potent antitumor activity of marine alkaloids like Trabectedin to the antihypertensive effects of drugs such as Quinapril, the THIQ core has demonstrated remarkable versatility.[2][6] This guide provides a comprehensive technical overview of the major biological activities of THIQ derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to validate their therapeutic potential.

Two of the most classic and robust methods for synthesizing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions. The choice between these routes often depends on the desired substitution pattern and the reactivity of the starting materials.[7]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. It is a direct method to form the saturated THIQ ring system.[8][9]

-

Bischler-Napieralski Reaction: This method utilizes a β-phenylethylamide, which is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃). This initially forms a 3,4-dihydroisoquinoline, which must then be reduced to yield the final tetrahydroisoquinoline.[1][10]

Anticancer Activity: Targeting the Engines of Malignancy

Tetrahydroisoquinoline derivatives have emerged as a rich source of potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth, proliferation, and survival.[11][12] Naturally occurring THIQs and their synthetic analogs have shown significant cytotoxicity in a wide range of human cancer cell lines.[13][14]

Mechanism of Action: Multi-Target Inhibition

The anticancer effects of THIQs are often multifaceted, targeting key pathways and proteins essential for cancer progression.[12][13]

-

Tubulin Polymerization Inhibition: Several THIQ derivatives function as microtubule-destabilizing agents. By binding to tubulin, they prevent its polymerization into microtubules, which are critical for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[14][15]

-

KRas Inhibition: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in many cancers, including colorectal, lung, and pancreatic cancers.[6][16] Specific THIQ derivatives have been designed to inhibit KRAS signaling pathways. By blocking KRAS, these compounds disrupt downstream signaling cascades like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][6][7]

-

NF-κB Signaling Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cancer cell survival.[3] Constitutive activation of this pathway promotes proliferation and prevents apoptosis in cancer cells. Certain THIQ derivatives have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[3]

Key Signaling Pathways in THIQ Anticancer Activity

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical structural features that govern the anticancer potency of THIQ derivatives.[3]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 1-position are crucial. Electron-withdrawing groups, such as chloro or trifluoromethyl groups, at the 4-position have been shown to significantly enhance KRas inhibitory activity against colon cancer cell lines.[6][7]

-

N-Substitution: The substituent at the nitrogen atom of the THIQ core plays a vital role. The introduction of bulky or aromatic groups can influence binding affinity to target proteins like tubulin.

-

Stereochemistry: The stereochemistry at the C1 position is often critical for biological activity, with one enantiomer typically being significantly more potent than the other.

| Compound ID | R¹ (Substitution) | Target | Activity (IC₅₀) | Cancer Cell Line | Reference |

| GM-3-18 | 4-Chloro-phenyl | KRas | 0.9 - 10.7 µM | Colon Cancer Lines | [6][7] |

| GM-3-121 | (Structure Specific) | Angiogenesis | 1.72 µM | HUVEC | [7] |

| Compound 17e | (Structure Specific) | Tubulin | 0.89 x 10⁻³ µM | MCF-7 (Breast) | [15] |

| Compound 17d | (Structure Specific) | Tubulin | 0.26 x 10⁻² µM | MCF-7 (Breast) | [15] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[11][17][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[17][19] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test THIQ derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ humidified incubator.[20]

-

MTT Addition: After incubation, remove the treatment medium. Add 28 µL of a 2 mg/mL MTT solution (in serum-free medium) to each well.[20]

-

Formazan Formation: Incubate the plate for 1.5 to 3 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[17][20]

-

Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][20]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19][20] Measure the absorbance of the solution at a wavelength of 492-590 nm using a microplate reader.[19][20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Neuroprotective Activity: Shielding the Central Nervous System

Endogenous and synthetic THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease and for protecting against ischemia-induced neuronal damage.

Mechanism of Action: A Dual-Pronged Defense

The neuroprotective effects of certain THIQs, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are attributed to a unique and complex mechanism involving both antioxidant and anti-excitotoxic actions.

-

Free Radical Scavenging: THIQs can act as potent antioxidants. They can inhibit the generation of free radicals, particularly those formed during dopamine catabolism, thereby protecting neuronal cells from oxidative stress-induced damage and apoptosis.

-

NMDA Receptor Antagonism: Excitotoxicity, primarily mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a key contributor to neuronal death in ischemic events and neurodegenerative disorders. Specific THIQ derivatives, like 1MeTIQ, act as NMDA receptor antagonists. They can prevent glutamate-induced cell death and inhibit the excessive influx of Ca²⁺ into neurons, a critical step in the excitotoxic cascade.[19] This action is distinct from other THIQs that may only possess antioxidant properties.

Experimental Protocol: Assessment of Neuroprotection in Primary Neuronal Culture

Principle: This protocol assesses the ability of a THIQ derivative to protect primary neurons from glutamate-induced excitotoxicity.

Step-by-Step Methodology:

-

Primary Culture Preparation: Isolate and culture primary cortical or granular neurons from embryonic or neonatal rodents (e.g., rats, mice) according to established protocols.

-

Compound Pre-treatment: After allowing the neurons to mature in culture, pre-treat the cells with various concentrations of the test THIQ derivative for a specified duration (e.g., 1-2 hours).

-

Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 15-30 minutes).

-

Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, conditioned medium containing the test THIQ derivative.

-

Viability Assessment: After a recovery period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay (as described above) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

-

Calcium Influx Measurement (Optional): To confirm the mechanism, the effect on glutamate-induced Ca²⁺ influx can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2) or by assessing the uptake of radioactive ⁴⁵Ca²⁺.

Cardiovascular Effects: Modulating Vascular Tone and Cardiac Function

THIQ derivatives, particularly those derived from natural alkaloids like tetrandrine, exhibit a range of cardiovascular effects, including antihypertensive and antiarrhythmic actions.[11]

Mechanism of Action: Calcium Channel Blockade

A primary mechanism underlying the cardiovascular effects of many THIQs is the blockade of L-type calcium channels.[7]

-

Vasodilation: By inhibiting the influx of extracellular Ca²⁺ into vascular smooth muscle cells, these compounds prevent the high KCl-induced contraction of blood vessels like the aorta. This leads to vasodilation and a subsequent reduction in blood pressure.[7]

-

Cardiac Effects: The blockade of calcium channels in cardiac tissue can lead to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. Some THIQs, in contrast to classical calcium channel blockers like nifedipine, can induce both hypotension and bradycardia (a slowing of the heart rate).[7]

Experimental Protocol: In Vitro Vasodilation Assay (Isolated Rat Aortic Rings)

Principle: This ex vivo protocol measures the ability of a THIQ derivative to relax pre-contracted arterial smooth muscle, indicating a vasodilatory effect.[5]

Step-by-Step Methodology:

-

Aorta Dissection: Sacrifice a male Wistar rat and carefully dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of approximately 3-4 mm in length.[14]

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[14] The rings are mounted under a resting tension of 0.5-1.5 g.[14]

-

Equilibration and Viability Check: Allow the tissue to equilibrate for at least 60-90 minutes. Test the functional integrity of the endothelium by inducing contraction with phenylephrine (PHE) and then assessing relaxation with acetylcholine (ACh).

-

Induction of Contraction: Induce a sustained contraction of the aortic rings using a high concentration of potassium chloride (KCl, e.g., 80 mM) or an alpha-adrenergic agonist like phenylephrine.[13]

-

Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, add the test THIQ derivative to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Measurement of Relaxation: Record the changes in isometric tension after each addition of the compound. Relaxation is typically expressed as a percentage of the maximal contraction induced by KCl or PHE.

-

Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Antimicrobial Activity: Combating Pathogenic Microbes

The THIQ scaffold is also a valuable template for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

Mechanism of Action

The specific mechanisms of antimicrobial action for THIQ derivatives are diverse and can include:

-

Inhibition of Essential Enzymes: Some derivatives may target and inhibit enzymes that are crucial for microbial survival, such as ATP synthase in mycobacteria.[2]

-

Disruption of Cell Membrane Integrity: Cationic THIQ compounds can interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis.

-

Inhibition of Fungal Ergosterol Biosynthesis: Antifungal THIQs may act by inhibiting enzymes like lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.

Structure-Activity Relationship (SAR) Insights

-

N-Sulfonyl Derivatives: The introduction of a sulfonyl group at the nitrogen of the THIQ ring has been shown to yield compounds with significant antifungal properties.

-

Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines: Complex heterocyclic systems incorporating the THIQ core have demonstrated promising activity against pathogenic strains of both bacteria and fungi. The presence of a pyrrolyl-acetyl moiety was found to be particularly effective.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

Principle: This is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[14] The presence and size of a zone of growth inhibition around a disk impregnated with the test compound indicate its antimicrobial activity.[14]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform bacterial growth.

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the test THIQ derivatives onto the surface of the inoculated agar plate. Also, include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a remarkably fruitful source of biologically active compounds. Its structural rigidity and synthetic accessibility provide a robust platform for the design and development of novel therapeutics. The diverse mechanisms of action, spanning from the inhibition of key oncogenic pathways and modulation of cardiovascular function to neuroprotection and antimicrobial effects, underscore the versatility of this privileged core.

Future research will likely focus on the development of THIQ derivatives with enhanced potency and selectivity for their respective targets. The use of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of new clinical candidates. Furthermore, elucidating the detailed molecular interactions between THIQ derivatives and their biological targets will pave the way for the rational design of next-generation therapeutics with improved efficacy and reduced side effects, solidifying the enduring importance of the tetrahydroisoquinoline scaffold in medicinal chemistry.

References

-

Gundla, R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4648. Available from: [Link]

-

Yadav, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12695-12729. Available from: [Link]

-

Gundla, R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. Available from: [Link]

-

Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. Available from: [Link]

-

Singh, S., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. Available from: [Link]

-

Dong, H., et al. (1992). Cardiovascular effects of substituted tetrahydroisoquinolines in rats. British Journal of Pharmacology, 107(1), 262-268. Available from: [Link]